molecular formula C23H22N2O B11416598 1-[2-(4-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole

1-[2-(4-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole

Cat. No.: B11416598
M. Wt: 342.4 g/mol
InChI Key: DZPNKRMWXRXHLG-UHFFFAOYSA-N
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Description

1-[2-(4-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a 4-methylphenoxyethyl group and a 3-methylphenyl group attached to the benzodiazole core

Preparation Methods

The synthesis of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The general steps for the synthesis are as follows:

    Preparation of the Aryl Halide and Organoboron Compound: The starting materials, such as 4-methylphenylboronic acid and 2-(4-methylphenoxy)ethyl bromide, are prepared.

    Suzuki–Miyaura Coupling: The aryl halide and organoboron compound are reacted in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-[2-(4-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the benzodiazole ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions depending on the reaction type.

Scientific Research Applications

1-[2-(4-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:

The uniqueness of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]-2-(3-methylphenyl)benzimidazole

InChI

InChI=1S/C23H22N2O/c1-17-10-12-20(13-11-17)26-15-14-25-22-9-4-3-8-21(22)24-23(25)19-7-5-6-18(2)16-19/h3-13,16H,14-15H2,1-2H3

InChI Key

DZPNKRMWXRXHLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CC(=C4)C

Origin of Product

United States

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